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Introduction
CH2COOH-PEG9-CH2COOH is a homobifunctional crosslinking reagent that contains two

carboxylic acid groups at the termini of a nine-unit polyethylene glycol (PEG) spacer arm. This

reagent is particularly useful for covalently linking two protein molecules or for conjugating

proteins to other molecules containing primary amine groups. The hydrophilic PEG linker

enhances the solubility of the crosslinked conjugate and can reduce the potential for

aggregation. The crosslinking is achieved through the activation of the terminal carboxyl groups

using the carbodiimide reaction, most commonly with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog, sulfo-NHS. The activated crosslinker then reacts with primary amines

(e.g., the side chain of lysine residues or the N-terminus) on the target protein(s) to form stable

amide bonds.

This crosslinker is valuable for a range of applications, including the study of protein-protein

interactions, the stabilization of protein complexes for structural analysis, and the development

of antibody-drug conjugates (ADCs) and other bioconjugates. Its primary application, as

highlighted in commercial availability, is as a linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3

ubiquitin ligase.[1][2]
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Mechanism of Action
The crosslinking reaction proceeds in two main stages: activation of the carboxyl groups on the

CH2COOH-PEG9-CH2COOH linker and the subsequent reaction with primary amines on the

target protein(s).

Activation Step: The carboxyl groups of the PEG linker are activated by EDC to form a highly

reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The

addition of NHS or sulfo-NHS stabilizes this intermediate by converting it to a more stable

NHS or sulfo-NHS ester.[3] This activated ester is then reactive towards primary amines.

Conjugation Step: The NHS/sulfo-NHS ester of the PEG linker reacts with primary amine

groups on the protein(s) to form a stable amide bond, releasing NHS or sulfo-NHS as a

byproduct.[3]

Data Presentation
The efficiency and outcome of a crosslinking reaction are dependent on several factors,

including the concentration of the proteins and reagents, the buffer composition and pH, and

the reaction time and temperature. The following table provides representative data that should

be determined empirically for each specific application.
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Parameter Typical Range Notes

Crosslinker:Protein Molar Ratio 10:1 to 50:1

A higher ratio may be needed

for dilute protein solutions.

Optimization is crucial to

balance crosslinking efficiency

with the risk of protein

polymerization and

aggregation.[4]

EDC:NHS Molar Ratio 1:1 to 1:2.5

A slight excess of NHS can

improve the stability of the

activated intermediate.

Protein Concentration 1 - 10 mg/mL
Higher concentrations favor

intermolecular crosslinking.

Reaction pH (Activation) 4.5 - 6.0
EDC activation is most efficient

at a slightly acidic pH.

Reaction pH (Conjugation) 7.2 - 8.5

The reaction of NHS esters

with primary amines is most

efficient at a slightly alkaline

pH.

Reaction Time (Activation) 15 - 30 minutes

Reaction Time (Conjugation) 30 minutes - 2 hours

Reaction Temperature 4°C to Room Temperature
Lower temperatures can help

to maintain protein stability.

Crosslinking Efficiency 20 - 70%

Highly dependent on the

specific proteins and reaction

conditions. Determined by

techniques like SDS-PAGE or

mass spectrometry.

Yield of Crosslinked Product Variable

Dependent on the efficiency of

the reaction and subsequent

purification steps.
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Experimental Protocols
Protocol 1: One-Step Crosslinking of Two Proteins
This protocol is suitable for generating a mixture of crosslinked products, including

intermolecular and intramolecular crosslinks.

Materials:

Protein A and Protein B in a suitable buffer (e.g., PBS, HEPES, Borate, pH 7.2-7.5)

CH2COOH-PEG9-CH2COOH

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

Desalting columns or dialysis equipment

Procedure:

Sample Preparation: Prepare a solution containing both Protein A and Protein B at the

desired concentration in the reaction buffer.

Crosslinker Activation: Immediately before use, dissolve CH2COOH-PEG9-CH2COOH,

EDC, and Sulfo-NHS in Activation Buffer. A common starting point is a 20-fold molar excess

of the PEG linker, a 40-fold molar excess of EDC, and a 40-fold molar excess of Sulfo-NHS

relative to the total protein concentration.

Crosslinking Reaction: Add the activated crosslinker solution to the protein solution.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at

4°C with gentle mixing.
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Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of

20-50 mM. Incubate for 15 minutes at room temperature.

Purification: Remove excess crosslinker and byproducts by using a desalting column or by

dialysis against a suitable buffer.

Protocol 2: Two-Step Crosslinking of Two Proteins
This protocol is designed to first activate one protein with the crosslinker and then add the

second protein, which can help to reduce the formation of homodimers of the first protein.

Materials:

Same as Protocol 1

Procedure:

Protein 1 Activation:

Dissolve Protein 1 in Activation Buffer.

Add CH2COOH-PEG9-CH2COOH, EDC, and Sulfo-NHS to the Protein 1 solution. Use a

10- to 20-fold molar excess of the PEG linker and a 2-fold molar excess of EDC and Sulfo-

NHS over the linker.

Incubate for 15-30 minutes at room temperature.

Removal of Excess Reagents (Optional but Recommended): Pass the activated Protein 1

solution through a desalting column equilibrated with a suitable reaction buffer (e.g., PBS, pH

7.2-7.5) to remove excess crosslinker and activating agents.

Conjugation to Protein 2:

Immediately add Protein 2 to the activated Protein 1 solution. A 1:1 molar ratio of Protein 1

to Protein 2 is a good starting point.

Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
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Quenching: Add Quenching Solution to a final concentration of 20-50 mM and incubate for

15 minutes.

Purification: Purify the crosslinked product using a desalting column or dialysis.

Purification and Analysis of Crosslinked Proteins
Following the crosslinking reaction, it is essential to purify the crosslinked products from

unreacted proteins, excess crosslinker, and reaction byproducts. The choice of purification

method will depend on the properties of the proteins and the desired purity of the final product.

Size Exclusion Chromatography (SEC): This is a common method to separate crosslinked

complexes from monomeric proteins based on their size.

Ion Exchange Chromatography (IEX): This technique can be used to separate proteins

based on differences in their net charge, which may be altered upon crosslinking.

Affinity Chromatography: If one of the proteins has an affinity tag, this can be used to

specifically purify the crosslinked complex.

The analysis of the crosslinking reaction can be performed using several techniques:

SDS-PAGE: A simple and rapid method to visualize the formation of higher molecular weight

species corresponding to the crosslinked products.

Mass Spectrometry (MS): This is a powerful technique for identifying the crosslinked

peptides and pinpointing the specific amino acid residues involved in the crosslink. This

information can provide valuable insights into the three-dimensional structure of the protein

complex. Quantitative crosslinking mass spectrometry (QCLMS) can be used to study

changes in protein conformation and interactions.
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Caption: Workflow for the two-step crosslinking of proteins.
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Caption: Application in stabilizing a ligand-receptor complex for interaction studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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